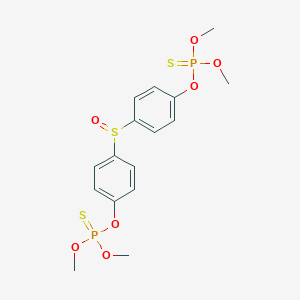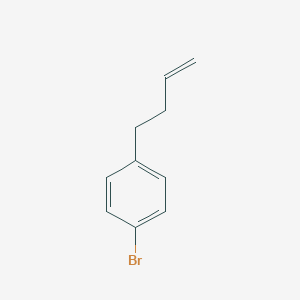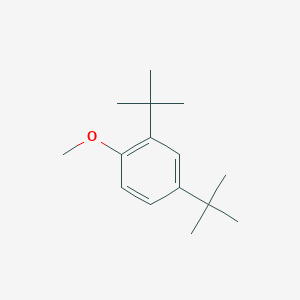
2,4-Di-tert-butyl-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butyl-1-methoxybenzene, also known as DTBOM, is a chemical compound that belongs to the group of alkylated phenols. It is widely used in scientific research for its unique properties and mechanism of action. DTBOM is a colorless crystalline solid that is highly stable and resistant to oxidation. It has a molecular formula of C16H26O and a molecular weight of 234.38 g/mol.
Mécanisme D'action
2,4-Di-tert-butyl-1-methoxybenzene exerts its antioxidant activity through several mechanisms, including hydrogen atom transfer, electron transfer, and radical adduct formation. It can scavenge various types of free radicals, such as hydroxyl radicals, superoxide radicals, and peroxyl radicals, by donating hydrogen atoms or electrons. 2,4-Di-tert-butyl-1-methoxybenzene can also form stable adducts with free radicals, which can prevent further damage to cells and biomolecules.
Effets Biochimiques Et Physiologiques
2,4-Di-tert-butyl-1-methoxybenzene has been shown to have several biochemical and physiological effects, including the inhibition of lipid peroxidation, the protection of DNA from oxidative damage, and the modulation of various signaling pathways. 2,4-Di-tert-butyl-1-methoxybenzene can also enhance the activity of various antioxidant enzymes, such as superoxide dismutase and catalase, which can further enhance its antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Di-tert-butyl-1-methoxybenzene has several advantages for lab experiments, including its high stability, solubility, and purity. It can be easily synthesized and purified, and its properties can be easily characterized using various analytical techniques, such as NMR, IR, and MS. However, 2,4-Di-tert-butyl-1-methoxybenzene also has some limitations, including its toxicity at high concentrations, its limited water solubility, and its potential interference with some assays.
Orientations Futures
2,4-Di-tert-butyl-1-methoxybenzene has several potential future directions for scientific research, including its application in drug discovery and development, its use as a biomarker for oxidative stress and disease, and its potential as a therapeutic agent for various diseases. 2,4-Di-tert-butyl-1-methoxybenzene can also be used as a model compound for designing new antioxidants and free radical scavengers with improved properties and efficacy. Further studies are needed to fully understand the mechanism of action of 2,4-Di-tert-butyl-1-methoxybenzene and its potential applications in various fields of research.
Méthodes De Synthèse
2,4-Di-tert-butyl-1-methoxybenzene can be synthesized through several methods, including the reaction of 2,4-dimethylphenol with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction produces 2,4-Di-tert-butyl-1-methoxybenzene as the major product, which can be isolated through crystallization or distillation. Another method involves the reaction of 2,4-dimethylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Applications De Recherche Scientifique
2,4-Di-tert-butyl-1-methoxybenzene has been extensively used in scientific research as a model compound for studying the mechanism of action of antioxidants and free radical scavengers. It has been shown to possess strong antioxidant activity, which can protect cells from oxidative stress and damage. 2,4-Di-tert-butyl-1-methoxybenzene has also been used as a probe for studying the interaction between antioxidants and free radicals, which is crucial for understanding the role of antioxidants in preventing various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
Numéro CAS |
17177-98-9 |
|---|---|
Nom du produit |
2,4-Di-tert-butyl-1-methoxybenzene |
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
2,4-ditert-butyl-1-methoxybenzene |
InChI |
InChI=1S/C15H24O/c1-14(2,3)11-8-9-13(16-7)12(10-11)15(4,5)6/h8-10H,1-7H3 |
Clé InChI |
VDXHGRZJSAONIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




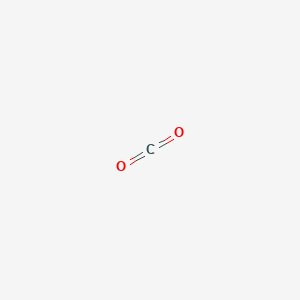
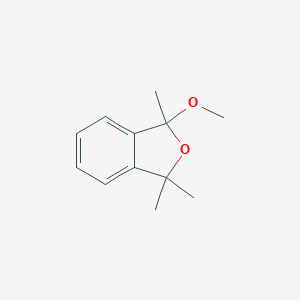
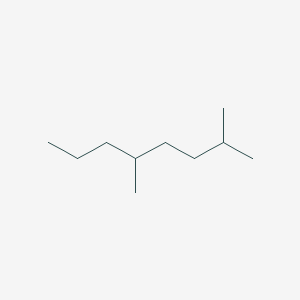
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
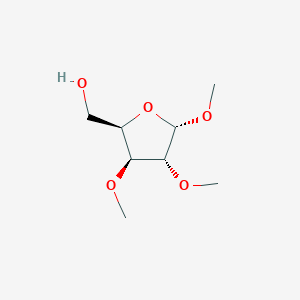
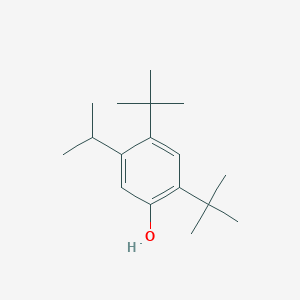
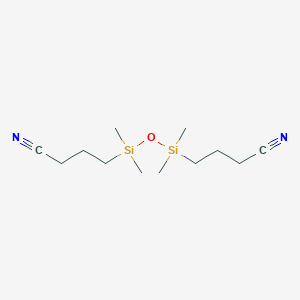
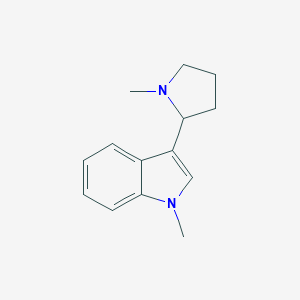
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
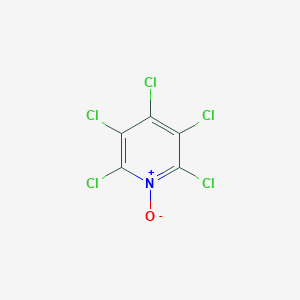
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)
